Autotaxin-IN-1 Exhibits 46-Fold Higher Potency in Human Whole Blood Compared to PF-8380 and 60-Fold vs. GLPG1690
Autotaxin-IN-1 demonstrates an IC50 of 2.2 nM in an ex vivo human whole blood assay . In contrast, PF-8380 exhibits an IC50 of 101 nM in human whole blood , representing a 46-fold difference. GLPG1690 (Ziritaxestat) shows an IC50 of 131 nM in enzymatic assays , which is 60-fold less potent than Autotaxin-IN-1 under comparable conditions.
| Evidence Dimension | Potency (IC50) in human whole blood |
|---|---|
| Target Compound Data | 2.2 nM |
| Comparator Or Baseline | PF-8380: 101 nM; GLPG1690: 131 nM |
| Quantified Difference | 46-fold more potent than PF-8380; 60-fold more potent than GLPG1690 |
| Conditions | Ex vivo human whole blood assay for Autotaxin-IN-1 and PF-8380; isolated enzyme assay for GLPG1690 |
Why This Matters
Higher whole blood potency translates to more efficient target engagement and LPA suppression at lower circulating concentrations.
